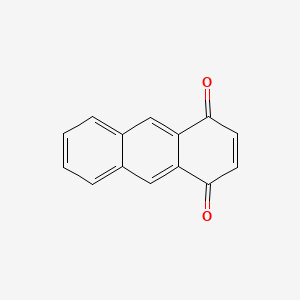
1,4-Anthraquinone
Cat. No. B1204791
Key on ui cas rn:
635-12-1
M. Wt: 208.21 g/mol
InChI Key: LSOTZYUVGZKSHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06828450B2
Procedure details


To a 250 ml-round-bottom flask, was added 2 g (MW 208; 0.0096 mol) of 1,4-anthracenedione (4). To it a solution of 6.6816 g (MW 174; 0.0384 mol) of sodium hydrosulfite in 50 mL of distilled water and 50 mL of 1,4-dioxane were added. The resulting mixture was stirred at room temperature for 2-3 hours. The reaction progress is checked with TLC (using CH2Cl2:hexanes:ether 1:1:0.2 as the eluant). The mixture was transferred to a 500-mL beaker slowly, cooled over an ice-water bath, and added 100 mL of distilled water. Dark green solids precipitated. The beaker was covered with aluminum foil, and placed in the refrigerator for 1 h. The solid was filtered through a glass fritted funnel and the product was washed with 30 mL of distilled water twice. The solid product was dried under vacuum to give 1.754 g (87% yield), mp 167-169° C.; 1H NMR (CDCl3 contains a small amount of p-dioxane) d 8.7 (m, 2H, C 9,10 Hs), 8.05 (m, 2H, C 5,8 Hs), 7.5 (s, 2H, C 6,7 Hs), 6.6 (s, 2H, C 2,3 Hs). The diol is insoluble in chloroform but soluble in DMSO and DMF.





[Compound]
Name
CH2Cl2 hexanes ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

[Compound]
Name
diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five




Yield
87%
Identifiers


|
REACTION_CXSMILES
|
[C:1]1(=[O:16])[C:14]2[C:5](=[CH:6][C:7]3[C:12]([CH:13]=2)=[CH:11][CH:10]=[CH:9][CH:8]=3)[C:4](=[O:15])[CH:3]=[CH:2]1.S(S([O-])=O)([O-])=O.[Na+].[Na+]>O.O1CCOCC1.C(Cl)(Cl)Cl.CS(C)=O.CN(C=O)C>[OH:15][C:4]1[C:5]2[C:14](=[CH:13][C:12]3[C:7]([CH:6]=2)=[CH:8][CH:9]=[CH:10][CH:11]=3)[C:1]([OH:16])=[CH:2][CH:3]=1 |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(C=CC(C2=CC3=CC=CC=C3C=C12)=O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
6.6816 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Step Four
[Compound]
|
Name
|
CH2Cl2 hexanes ether
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
[Compound]
|
Name
|
diol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture was stirred at room temperature for 2-3 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled over an ice-water bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Dark green solids precipitated
|
WAIT
|
Type
|
WAIT
|
|
Details
|
placed in the refrigerator for 1 h
|
|
Duration
|
1 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solid was filtered through a glass fritted funnel
|
WASH
|
Type
|
WASH
|
|
Details
|
the product was washed with 30 mL of distilled water twice
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid product was dried under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give 1.754 g (87% yield), mp 167-169° C.
|
Outcomes


Product
Details
Reaction Time |
2.5 (± 0.5) h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
OC1=CC=C(C2=CC3=CC=CC=C3C=C12)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 87% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
